N-(3-acetylphenyl)-2-(4-methoxyphenoxy)acetamide
Overview
Description
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and an acetamide linkage connecting these two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Step 1: Synthesis of 3-acetylphenylamine
Reactants: 3-nitroacetophenone, reducing agent (e.g., iron powder, hydrochloric acid)
Conditions: Reflux in ethanol
Reaction: Reduction of 3-nitroacetophenone to 3-acetylphenylamine
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Step 2: Synthesis of 4-methoxyphenoxyacetic acid
Reactants: 4-methoxyphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Conditions: Reflux in water
Reaction: Etherification of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid
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Step 3: Formation of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)acetamide
Reactants: 3-acetylphenylamine, 4-methoxyphenoxyacetic acid, coupling agent (e.g., dicyclohexylcarbodiimide)
Conditions: Room temperature, in anhydrous dichloromethane
Reaction: Coupling of 3-acetylphenylamine with 4-methoxyphenoxyacetic acid to form the target compound
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Iron powder, hydrochloric acid, hydrogen gas with a palladium catalyst
Substitution: Sodium methoxide, sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting various biochemical pathways.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-phenoxyacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Contains an additional methoxy group, which may enhance its solubility and interaction with biological targets.
Uniqueness: N-(3-acetylphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. Its dual aromatic systems and amide linkage make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)13-4-3-5-14(10-13)18-17(20)11-22-16-8-6-15(21-2)7-9-16/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBAMCTZXHOEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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